3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%
Overview
Description
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% (3-FEMBA) is an organic compound that is widely used in synthetic organic chemistry. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other materials. 3-FEMBA is a versatile starting material for the synthesis of a variety of compounds, due to its high reactivity and availability. It is also used as a building block in the synthesis of other compounds, such as amines, alcohols, and esters.
Scientific Research Applications
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is widely used in synthetic organic chemistry, and it has been employed in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, dyes, and other materials. It has also been used in the synthesis of various bioactive compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Furthermore, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Mechanism of Action
The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is based on its ability to undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. In nucleophilic substitution reactions, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% acts as an electrophile and is attacked by a nucleophile, resulting in a new bond formation. In electrophilic addition reactions, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% acts as a nucleophile and is attacked by an electrophile, resulting in a new bond formation. In cycloaddition reactions, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% acts as a dienophile and is attacked by a dienophile, resulting in a new bond formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% are not well understood, as it is primarily used as a synthetic intermediate in organic chemistry. However, it is known that 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. It is also known that 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can undergo a variety of metabolic reactions, including hydrolysis, reductive amination, and decarboxylation.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in lab experiments is its high reactivity and availability. It is a versatile starting material for the synthesis of a variety of compounds, due to its high reactivity and availability. Furthermore, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is relatively inexpensive and easy to obtain. However, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also known to be toxic, and it should be handled with caution.
Future Directions
The future directions for the use of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in scientific research are numerous. It can be used in the synthesis of new pharmaceuticals, agrochemicals, dyes, and other materials. It can also be used in the synthesis of bioactive compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, its potential for use in the synthesis of bioactive peptides and proteins should be explored. Finally, its potential for use in the synthesis of new materials, such as polymers and nanomaterials, should also be investigated.
Synthesis Methods
The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can be achieved through a variety of methods, including the Friedel-Crafts acylation of 4-fluorophenol with ethylcarbamoyl chloride, followed by a base-catalyzed hydrolysis. This method is simple and efficient, and yields 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in high yields. Alternatively, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can also be synthesized from the reaction of 3-fluorobenzoic acid and ethylcarbamoyl chloride in the presence of an acid catalyst.
properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-3-19-16(20)14-5-4-10(9-15(14)18)11-6-12(17(21)22)8-13(7-11)23-2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYHTPBJTWELT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691921 | |
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methoxybenzoic acid | |
CAS RN |
1261985-13-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261985-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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